molecular formula C22H19NO4 B12917349 3-(2,4-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]-2-benzofuran-1(3h)-one CAS No. 6310-69-6

3-(2,4-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]-2-benzofuran-1(3h)-one

Cat. No.: B12917349
CAS No.: 6310-69-6
M. Wt: 361.4 g/mol
InChI Key: MQJQOYTVKWWPHJ-UHFFFAOYSA-N
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Description

3-(2,4-Dihydroxyphenyl)-3-(4-(dimethylamino)phenyl)isobenzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of isobenzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dihydroxyphenyl)-3-(4-(dimethylamino)phenyl)isobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dihydroxybenzaldehyde with 4-(dimethylamino)benzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions may include:

    Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide.

    Solvent: Organic solvents like ethanol, methanol, or dichloromethane.

    Temperature: Reactions are often carried out at elevated temperatures (50-100°C) to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dihydroxyphenyl)-3-(4-(dimethylamino)phenyl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 3-(2,4-Dihydroxyphenyl)-3-(4-(dimethylamino)phenyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dihydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one
  • 3-(4-Dimethylaminophenyl)-3-phenylisobenzofuran-1(3H)-one
  • 2,4-Dihydroxybenzophenone

Uniqueness

3-(2,4-Dihydroxyphenyl)-3-(4-(dimethylamino)phenyl)isobenzofuran-1(3H)-one is unique due to the presence of both 2,4-dihydroxyphenyl and 4-(dimethylamino)phenyl groups, which may confer distinct chemical and biological properties compared to other isobenzofuran derivatives.

Biological Activity

3-(2,4-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]-2-benzofuran-1(3H)-one, also known as a benzofuran derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the current understanding of its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H18N2O4
  • Molecular Weight : 342.35 g/mol

Anticancer Activity

Research has indicated that benzofuran derivatives exhibit significant anticancer properties. A study evaluating various dihydrobenzofuran lignans found that compounds similar to the target molecule demonstrated cytotoxic effects against human tumor cell lines, particularly leukemia and breast cancer cells .

  • Mechanism of Action :
    • These compounds inhibit tubulin polymerization, which is crucial for mitosis. Specifically, the compound 2b from the related series inhibited mitosis at micromolar concentrations and affected tubulin dynamics .
CompoundIC50 (µM)Cancer Type
2b10Breast Cancer
2c15Leukemia

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives has been explored through various models. A study involving carrageenan-induced paw edema in rats demonstrated that certain derivatives could significantly reduce inflammation .

  • Key Findings :
    • The presence of hydroxyl groups on the phenyl rings enhances anti-inflammatory activity.
CompoundEdema Reduction (%)Model Used
Compound A50Rat Carrageenan Model
Compound B65Mouse Paw Edema Model

Study on Antitumor Effects

A comprehensive evaluation of a series of benzofuran derivatives was conducted using a panel of 60 human tumor cell lines. The results showed that compounds with similar structures to this compound exhibited varied levels of cytotoxicity across different cancer types.

  • Notable Results :
    • Compounds were particularly effective against leukemia and breast cancer cell lines, with some achieving IC50 values as low as 10 nM .

Research on Anti-inflammatory Mechanisms

In another study focusing on the anti-inflammatory properties, several benzofuran derivatives were tested for their ability to inhibit pro-inflammatory cytokines in vitro. The findings suggested that these compounds could modulate inflammatory pathways effectively.

  • Mechanism Insights :
    • The inhibition of NF-kB signaling pathways was noted as a significant mechanism contributing to their anti-inflammatory effects .

Properties

CAS No.

6310-69-6

Molecular Formula

C22H19NO4

Molecular Weight

361.4 g/mol

IUPAC Name

3-(2,4-dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]-2-benzofuran-1-one

InChI

InChI=1S/C22H19NO4/c1-23(2)15-9-7-14(8-10-15)22(19-12-11-16(24)13-20(19)25)18-6-4-3-5-17(18)21(26)27-22/h3-13,24-25H,1-2H3

InChI Key

MQJQOYTVKWWPHJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C=C4)O)O

Origin of Product

United States

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